Benzonitrile, 4-[(4-aminophenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[(4-aminophenyl)ethynyl]-: is an organic compound with the molecular formula C15H10N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-[(4-aminophenyl)ethynyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[(4-aminophenyl)ethynyl]- typically involves the coupling of 4-aminophenylacetylene with 4-bromobenzonitrile. This reaction is often carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for Benzonitrile, 4-[(4-aminophenyl)ethynyl]- are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 4-[(4-aminophenyl)ethynyl]- can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Benzonitrile, 4-[(4-aminophenyl)ethynyl]- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, Benzonitrile, 4-[(4-aminophenyl)ethynyl]- can be used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid and planar structure .
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(4-aminophenyl)ethynyl]- is largely dependent on its interactions with molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ethynyl group can participate in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the ethynyl group.
4-Ethynylbenzonitrile: Similar structure but lacks the amino group.
4-(4-Aminophenyl)benzonitrile: Similar structure but lacks the ethynyl linkage.
Uniqueness: Benzonitrile, 4-[(4-aminophenyl)ethynyl]- is unique due to the presence of both the amino and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .
Properties
CAS No. |
119984-85-9 |
---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C15H10N2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10H,17H2 |
InChI Key |
BGGCWCKETKXSFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.